

Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-3,4-DMA hydrochloride*

Cat. No.: B3025898

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) is an analytical reference standard classified as a substituted amphetamine.^{[1][2][3]} Its chemical structure is derived from the phenethylamine backbone, common to a wide range of neuroactive compounds.^[4] This guide provides a comprehensive overview of its core physicochemical characteristics, established experimental protocols for their determination, and logical workflows for its analytical characterization. This information is intended to support research, forensic applications, and drug development activities.^[1]

Chemical Identity and Structure

The defining molecular features of N,N-Dimethyl-3,4-DMA HCl include a phenethylamine core with two methoxy groups substituted at the 3 and 4 positions of the phenyl ring, an alpha-methyl group on the ethyl side chain, and two methyl groups on the terminal amine, forming a tertiary amine. The compound is supplied as a hydrochloride salt.

- Formal Name: 3,4-dimethoxy-N,N, α -trimethyl-benzeneethanamine, monohydrochloride[1]
- Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA[1]
- CAS Number: 70932-19-3[1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its biological behavior. The known properties of N,N-Dimethyl-3,4-DMA HCl are summarized below.

General and Physical Properties

The compound is typically supplied as a crystalline solid with a purity of $\geq 98\%$.[1]

Property	Value	Source
Molecular Formula	$C_{13}H_{21}NO_2 \cdot HCl$	[1]
Formula Weight	259.8 g/mol	[1]
Formulation	A crystalline solid	[1]
Purity	$\geq 98\%$	[1]

Solubility

Solubility data is crucial for preparing solutions for analytical testing or biological assays.

Solvent	Concentration
DMF	5 mg/ml
DMSO	10 mg/ml
Ethanol	5 mg/ml
PBS (pH 7.2)	10 mg/ml

(Source: Cayman Chemical[1])

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and structure of the molecule.

Technique	Data	Source
UV Spectroscopy (λ_{max})	232 nm	[1]
SMILES String	<chem>COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl</chem>	[1]
InChI Code	<chem>InChI=1S/C13H21NO2.C1H/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H</chem>	[1]
InChI Key	<chem>GMHCTXAFXBGENV-UHFFFAOYSA-N</chem>	[1]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the properties listed above.

Synthesis via Reductive Amination

While various synthetic routes may exist, substituted amphetamines are often synthesized via reductive amination. This process typically involves the reaction of a ketone precursor (in this case, 3,4-dimethoxyphenyl-2-propanone) with a primary or secondary amine (dimethylamine) in the presence of a reducing agent.

General Protocol:

- Reaction Setup: The ketone precursor and dimethylamine are dissolved in a suitable solvent (e.g., methanol, ethanol).
- Formation of Imine/Enamine: The ketone and amine react to form an intermediate iminium ion.

- Reduction: A reducing agent, such as sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaBH_3CN), is added to the mixture. This agent selectively reduces the iminium ion to the final tertiary amine.
- Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.
- Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.
- Final Product: The resulting solid is collected by filtration and dried to yield N,N-Dimethyl-3,4-DMA as the hydrochloride salt.

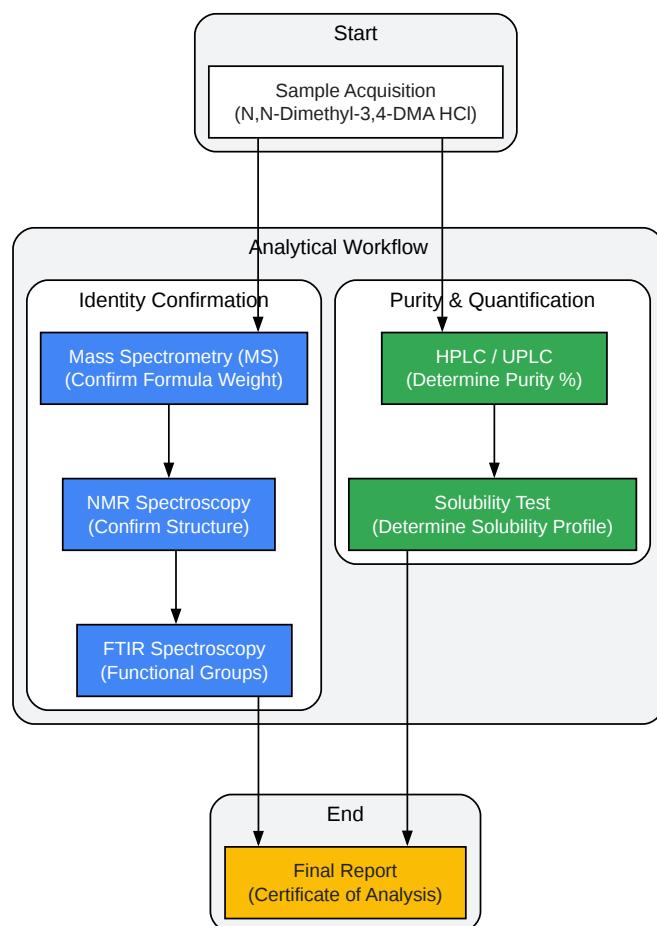
Solubility Determination

The solubility values provided are typically determined by preparing saturated solutions.

General Protocol:

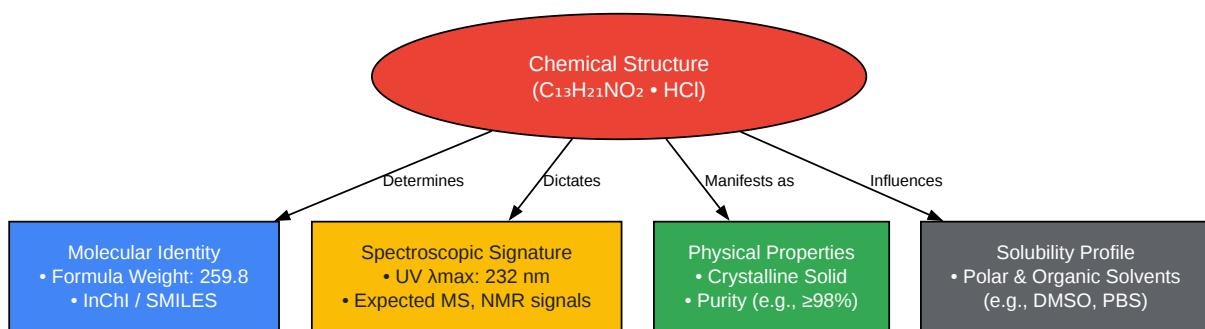
- Sample Preparation: An excess amount of N,N-Dimethyl-3,4-DMA HCl is added to a fixed volume of the target solvent (e.g., DMSO, Ethanol) in a vial.
- Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a calibration curve of known concentrations.

UV-Vis Spectrophotometry


This technique is used to measure the absorbance of ultraviolet and visible light by a sample, providing information about its electronic transitions.

General Protocol:

- **Solution Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol.
- **Blank Measurement:** The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline or "blank" spectrum.
- **Sample Measurement:** The absorbance of the sample solution is then measured over the same range.
- **Data Analysis:** The blank spectrum is subtracted from the sample spectrum. The wavelength(s) at which maximum absorbance occurs (λ_{max}) are identified. For N,N-Dimethyl-3,4-DMA HCl, a λ_{max} of 232 nm has been reported.[\[1\]](#)


Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the characterization of N,N-Dimethyl-3,4-DMA HCl.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for physicochemical characterization.

[Click to download full resolution via product page](#)

Caption: Logical relationships of physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. N,N-dimethyl-3,4-DMA-(hydro-chloride), 1MG | Labscoop [labscoop.com]
- 3. N,N-dimethyl-3,4-DMA(hydrochloride) [cnreagent.com]
- 4. 3,4-DMMA (hydrochloride) | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3025898#physicochemical-characteristics-of-n-n-dimethyl-3-4-dma-hcl\]](https://www.benchchem.com/product/b3025898#physicochemical-characteristics-of-n-n-dimethyl-3-4-dma-hcl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com